molecular formula C5H5NO3 B3289616 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione CAS No. 859749-74-9

4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione

Cat. No.: B3289616
CAS No.: 859749-74-9
M. Wt: 127.10 g/mol
InChI Key: SPZAZMMMNDNGHD-UHFFFAOYSA-N
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Description

4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6(1H,3H)-Pyridinedione, 4-hydroxy- is 127.026943022 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3H-pyridine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1,7H,2H2,(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZAZMMMNDNGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719577
Record name 4-Hydroxypyridine-2,6(1H,3H)-dione
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Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859749-74-9
Record name 4-Hydroxypyridine-2,6(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione
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The Tetrahydropyridine Scaffold: a Cornerstone in Chemical Synthesis

The tetrahydropyridine (B1245486) framework is a privileged scaffold in medicinal chemistry and organic synthesis, valued for its presence in a vast array of natural products and pharmacologically active molecules. wikipedia.org This structural motif exists in several isomeric forms, including the 1,2,3,6-tetrahydropyridine (B147620) core, and serves as a versatile building block for the synthesis of more complex molecular architectures. The significance of the tetrahydropyridine scaffold is underscored by its incorporation into numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substituents on the tetrahydropyridine ring play a crucial role in defining the pharmacological profile of the resulting molecule.

Research Directions for 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione and Its Analogs

The research landscape for 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione is largely explored through its more stable tautomer, 4-hydroxy-2,6-pyridinedione, and related glutarimide (B196013) derivatives. This is due to the principle of tautomerism, where the this compound can readily interconvert to the aromatic 4-hydroxypyridinedione structure, which is often more stable. chemtube3d.comyoutube.com

Tautomerism and Stability

The equilibrium between the tetrahydropyridine-dione form and the aromatic hydroxypyridinedione form is a key aspect of its chemistry. The aromatic character of the pyridinedione ring generally favors its formation, making it the predominant species under most conditions. stackexchange.com This stability influences the synthetic routes and the biological behavior of this class of compounds.

Research into derivatives of 4-hydroxy-2,6-pyridinedione has revealed significant potential in medicinal chemistry. For instance, various substituted 4-hydroxy-2-pyridones have been synthesized and evaluated for their antitumor activities. nih.gov These studies demonstrate that modifications to the core structure can lead to compounds with potent biological effects.

The glutarimide ring, the saturated analog of the dione (B5365651) portion of the molecule, is another critical area of related research. Glutarimide derivatives are known to possess a range of biological activities, including antiviral properties. rsc.org The synthesis of novel glutarimide compounds and their evaluation against various viruses is an active area of investigation. Furthermore, the glutarimide scaffold is a key component of immunomodulatory drugs like thalidomide (B1683933) and lenalidomide, highlighting its therapeutic importance. nih.gov

Historical Context in Heterocyclic Chemistry

The history of 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione is intertwined with the broader development of heterocyclic chemistry, particularly the synthesis of pyridines and their derivatives. The first synthesis of a heteroaromatic compound, pyridine (B92270), was achieved in 1876 by William Ramsay. google.com This foundational work paved the way for the exploration of a vast number of pyridine-based structures.

The synthesis of pyridinediones and glutarimides has a long history. Glutarimide (B196013) itself was first synthesized in the early 20th century from glutaric acid. nih.gov Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881, provided general strategies for constructing the pyridine ring, which could then be further functionalized. google.com

Over the decades, numerous synthetic methods have been developed for creating substituted pyridones and glutarimides. These methods often involve condensation reactions to form the heterocyclic ring. For example, 4-hydroxy-2-pyridone derivatives have been prepared by the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. nih.gov The ongoing development of novel synthetic routes allows for the creation of diverse libraries of these compounds for biological screening and the exploration of their structure-activity relationships.

Key Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of the related and more stable tautomeric forms.

Property4-hydroxy-2,6-pyridinedioneGlutarimide (Piperidine-2,6-dione)
Molecular Formula C5H5NO3C5H7NO2
Molar Mass 127.09 g/mol 113.11 g/mol
Appearance Crystalline solidWhite crystalline powder
Melting Point >300 °C (decomposes)155-157 °C
Solubility Sparingly soluble in waterSoluble in water, ethanol, acetone

Tautomerism and Isomerism in 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione Systems

Keto-Enol Tautomeric Equilibria in 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione

The this compound molecule can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is between the 4-hydroxy (enol) form and the corresponding diketo (keto) form. Additionally, the presence of the lactam functionality allows for lactam-lactim tautomerism.

The main keto-enol tautomerism involves the interconversion between the this compound (enol form) and piperidine-2,4,6-trione (keto form). Generally, for simple carbonyl compounds, the keto form is significantly more stable. libretexts.org However, in cyclic systems and compounds with conjugating substituents, the enol form can be substantially stabilized. Factors such as aromaticity, intramolecular hydrogen bonding, and conjugation can shift the equilibrium towards the enol tautomer. masterorganicchemistry.com

In the case of this compound, the enol form benefits from conjugation of the hydroxyl group with the double bond and one of the carbonyl groups. The relative stability of these tautomers is a delicate balance between the greater bond energy of the C=O bond in the keto form and the stabilizing effects of conjugation and potential intramolecular hydrogen bonds in the enol form.

Influence of Solvent Polarity on Tautomeric Preferences of this compound

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form of hydroxypyridines and related compounds. rsc.orgnih.gov For 4-hydroxypyridine, the keto tautomer is favored in polar solvents, while the enol form is more prevalent in non-polar solvents and in the gas phase. wikipedia.orgstackexchange.com This is a general trend observed for many keto-enol tautomeric pairs. masterorganicchemistry.com

It is anticipated that this compound would exhibit similar behavior. In polar, protic solvents like water or ethanol, the more polar diketo tautomer would be stabilized through hydrogen bonding interactions with the solvent molecules. Conversely, in non-polar solvents such as cyclohexane or chloroform, the less polar enol form, which can be stabilized by intramolecular hydrogen bonding, is expected to be more favored. rsc.org The equilibrium constant (KT = [enol]/[keto]) would therefore be expected to vary significantly with the solvent environment.

Table 1: Expected Predominant Tautomer of this compound in Various Solvents

SolventPolarityExpected Predominant Tautomer
WaterHighDiketo form
EthanolHighDiketo form
Dimethyl Sulfoxide (B87167) (DMSO)HighDiketo form
ChloroformLowEnol form
CyclohexaneLowEnol form
Gas PhaseN/AEnol form

Investigation of Intramolecular Proton Transfer Mechanisms in this compound Tautomers

The interconversion between the keto and enol tautomers of this compound occurs via proton transfer. This process can be facilitated by the molecule itself in an intramolecular fashion or mediated by solvent molecules. nih.govyoutube.comyoutube.com

In the absence of a catalyst, the direct intramolecular proton transfer from the hydroxyl group to the alpha-carbon would involve a high-energy, four-membered ring transition state. A more plausible uncatalyzed pathway involves a concerted mechanism where the proton is transferred from the 4-hydroxyl group to the 2- or 6-carbonyl oxygen, followed by a transfer to the C5 position.

However, the proton transfer is often catalyzed by trace amounts of acid or base, or by protic solvent molecules. libretexts.org For instance, a water molecule can act as a proton shuttle, simultaneously accepting a proton from the hydroxyl group and donating a proton to the carbonyl oxygen, leading to the formation of the keto form. This solvent-assisted mechanism significantly lowers the activation energy for the tautomerization. wuxiapptec.com Theoretical studies on similar systems have shown that the presence of even a single solvent molecule can dramatically reduce the energy barrier for proton transfer. nih.gov

Spectroscopic Differentiation of Tautomeric Forms (e.g., UV-Vis, NMR, IR)

Spectroscopic techniques are invaluable for identifying and quantifying the different tautomeric forms of this compound in various environments.

UV-Vis Spectroscopy: The keto and enol tautomers are expected to have distinct UV-Vis absorption spectra due to differences in their electronic structures and extent of conjugation. The enol form, with its extended π-system, would likely absorb at a longer wavelength (lower energy) compared to the less conjugated diketo form. publish.csiro.au By analyzing the absorption spectra in different solvents, one can infer the position of the tautomeric equilibrium. For instance, a shift in the absorption maximum to longer wavelengths upon changing from a polar to a non-polar solvent would suggest a shift in the equilibrium towards the enol form.

NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of tautomers. In 1H NMR, the enol form would show a characteristic signal for the hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration. The vinylic proton on the double bond would also give a distinct signal. In the keto form, the protons at the C5 position would be diastereotopic and would likely appear as a complex multiplet. In 13C NMR, the enol form would exhibit signals for sp2-hybridized carbons of the double bond, while the keto form would show a signal for an sp3-hybridized carbon at the C5 position. The chemical shifts of the carbonyl carbons would also differ between the two tautomers.

Table 2: Anticipated 1H NMR Chemical Shifts (ppm) for Tautomers of this compound

ProtonEnol FormDiketo Form
N-H~11-12~11-12
C3-H~2.5-3.0~2.5-3.0
C5-H~5.5-6.0~3.0-3.5
O-H~9-10-

IR Spectroscopy: Infrared spectroscopy can readily distinguish between the keto and enol forms by identifying their characteristic vibrational frequencies. The enol form will exhibit a broad O-H stretching band (around 3200-3600 cm-1) and a C=C stretching vibration (around 1650 cm-1). The diketo form will be characterized by strong C=O stretching bands (typically in the range of 1680-1750 cm-1) and the absence of the O-H and C=C stretching bands of the enol. nih.gov The position and shape of the carbonyl bands can provide further information about hydrogen bonding.

Table 3: Key IR Stretching Frequencies (cm-1) for Differentiating Tautomers

Functional GroupEnol FormDiketo Form
O-H stretch3200-3600 (broad)-
N-H stretch~3100-3300~3100-3300
C=O stretch~1680-1720~1700-1750 (multiple bands)
C=C stretch~1640-1660-

Chemical Reactivity and Transformation of 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione

Reactions at the Hydroxyl Group of 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione

The hydroxyl group at the C-4 position is part of a vinylogous carboxylic acid system, which imparts significant acidity to the proton and makes the oxygen atom a prime site for various reactions. The reactivity is comparable to that of other 4-hydroxy heterocyclic systems, which readily undergo O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be converted to an ether linkage through alkylation. This transformation is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or a similar electrophile. For instance, in a closely related tetrahydropyridine (B1245486) system, the 4-hydroxy group is readily methylated by treatment with sodium hydride (NaH) followed by the addition of dimethyl sulfate mdpi.com. This suggests a general and efficient method for the synthesis of various 4-alkoxy derivatives. The choice of base and alkylating agent can be tailored to the desired product, as demonstrated in the chemoselective O-alkylation of other heterocyclic systems like pyrimidin-2(1H)-ones nih.gov.

O-Acylation: Esterification of the C-4 hydroxyl group is another key transformation. Acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. In related 4-pyridone systems, the reaction with acylating agents can lead to either N- or O-acylation, with the outcome often depending on reaction conditions and the structure of the acylating agent researchgate.net. The synthesis of polymers containing 3-hydroxypyridin-4-one has been achieved through the acylation of the hydroxyl group, highlighting the utility of this reaction nih.gov. Often, O-acylation is kinetically favored over N-acylation in these systems researchgate.net.

Reaction TypeReagentsProduct TypeAnalogous System Reference
O-Alkylation Base (e.g., NaH), Alkyl Halide (e.g., (CH₃)₂SO₄)4-Alkoxy-1,2,3,6-tetrahydropyridine-2,6-dioneBenzyl-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile mdpi.com
O-Acylation Acyl Halide or Anhydride, Base4-Acyloxy-1,2,3,6-tetrahydropyridine-2,6-dione3-Hydroxypyridin-4-one nih.gov

Reactions at the Carbonyl Functionalities of this compound

The dione (B5365651) structure presents two distinct carbonyl groups for potential reactions: an amide carbonyl at C-2 and a ketone carbonyl at C-6, which is part of an α,β-unsaturated system. The amide carbonyl is generally less electrophilic and less reactive towards nucleophiles than the ketone carbonyl due to resonance delocalization of the nitrogen lone pair.

The C-6 ketone is susceptible to standard carbonyl reactions, such as reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). However, in the context of the tetrahydropyridine ring, the reactivity of the C=C double bond must also be considered, as some reducing agents can affect both functionalities. The reactivity of cyclic diones as nucleophiles in Michael addition reactions is also well-documented, suggesting that the α-carbon (C-5) of the target molecule could be deprotonated to participate in carbon-carbon bond-forming reactions acs.org.

Electrophilic and Nucleophilic Substitution Reactions on the Tetrahydropyridine Ring

The electronic nature of the tetrahydropyridine ring allows for several types of substitution and addition reactions.

Nucleophilic Reactions: The α,β-unsaturated ketone system makes the C-5 position electrophilic and thus susceptible to nucleophilic conjugate addition (Michael addition). This reaction would lead to the formation of 5-substituted piperidine-2,6-dione derivatives. Furthermore, if the C-4 hydroxyl group is converted into a good leaving group (e.g., tosylate, triflate, or halide), the C-4 position becomes a site for nucleophilic substitution. The reactivity of 4-chloropyridines towards nucleophilic aromatic substitution is significantly higher than that of chlorobenzene, with the order of reactivity being 4- > 2- > 3-chloropyridine chemistry-online.com. This enhanced reactivity is due to the ability of the ring nitrogen to stabilize the negatively charged Meisenheimer-like intermediate, a principle that would apply to a 4-substituted tetrahydropyridine-2,6-dione system askfilo.comstackexchange.compearson.com.

Electrophilic Reactions: The C=C double bond can potentially undergo electrophilic addition reactions wikipedia.orglibretexts.org. However, the electron-withdrawing nature of the adjacent C-6 carbonyl group deactivates the double bond towards electrophiles. While electrophilic 1,4-additions to enones are generally uncommon due to electrostatic repulsion, certain catalytic methods, such as those involving photocatalysis, have been developed to facilitate such transformations acs.org.

Oxidation and Reduction Pathways of this compound

Oxidation: The tetrahydropyridine ring is susceptible to oxidation. A common transformation for di- and tetrahydropyridines is aromatization to the corresponding pyridine (B92270) derivative. This oxidation can be achieved with a wide range of oxidizing agents. Studies on Hantzsch 1,4-dihydropyridines show that they can be quantitatively oxidized to their pyridine counterparts using reagents such as superoxide, nitric acid, calcium hypochlorite, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.govwum.edu.pkchemtube3d.comresearchgate.net. It is therefore highly probable that this compound could be oxidized to 4-hydroxypyridine-2,6-dione.

Reduction: The tetrahydropyridine ring can be partially or fully reduced. Catalytic transfer hydrogenation is an effective method for the reduction of pyridinium salts to either 1,2,3,6-tetrahydropyridines or fully saturated piperidines, depending on the substitution pattern and reaction conditions liv.ac.uksemanticscholar.orgresearchgate.net. For the target molecule, selective reduction of the C=C double bond without affecting the carbonyl groups would yield the corresponding piperidine-2,6-dione. For example, the reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines can be achieved via iminium intermediates generated by protonation, followed by reduction with agents like sodium borohydride nih.gov. Reduction with samarium diiodide has also been used to convert pyridine derivatives to tetrahydropyridines and piperidines clockss.org.

TransformationReagents/CatalystsProduct Type
Oxidation DDQ, Nitric Acid, Superoxide4-Hydroxypyridine-2,6-dione
Reduction H₂, Rh/C, NaBH₄, SmI₂4-Hydroxypiperidine-2,6-dione

Derivatization Strategies and Synthetic Utility in Forming Diverse Analogs

The varied reactivity of this compound makes it a valuable scaffold for the synthesis of a diverse range of analogs. These derivatization strategies are crucial for developing new chemical entities with potential applications.

Ester and Ether Libraries: O-alkylation and O-acylation of the C-4 hydroxyl group provide straightforward access to libraries of ether and ester derivatives with varying steric and electronic properties mdpi.com.

C-4 Substitution Analogs: Conversion of the hydroxyl group to a leaving group opens the door to a wide array of C-4 substituted analogs through nucleophilic substitution reactions. This allows for the introduction of various functionalities, including amino, thio, and cyano groups, by analogy with the chemistry of 4-chloropyridines chemistry-online.com.

Ring Modification: Selective oxidation of the tetrahydropyridine ring can yield the corresponding aromatic pyridine-2,6-dione analogs wum.edu.pk. Conversely, reduction of the double bond leads to saturated piperidine-2,6-dione systems liv.ac.uknih.gov. These transformations alter the geometry and electronic properties of the core structure.

Conjugate Addition: The C-5 position can be functionalized through Michael addition reactions, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles.

The synthesis of various substituted tetrahydropyridines is of significant interest due to their presence in biologically active molecules, and the derivatization of this scaffold provides a platform for the exploration of new chemical space nih.govmdpi.com.

Computational and Theoretical Investigations of 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to find the most stable electronic configuration and, consequently, the optimal molecular geometry.

For 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione, DFT calculations are used to predict key structural parameters. The process typically involves selecting a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals and a functional (e.g., B3LYP) that approximates the exchange-correlation energy. The calculation then optimizes the geometry to find the lowest energy conformation.

The optimized structure reveals precise bond lengths, bond angles, and dihedral angles. For instance, the tetrahydropyridine (B1245486) ring is expected to adopt a conformation that minimizes steric strain, such as a half-chair or boat-like form. nih.gov The electronic structure, including the distribution of electron density and orbital energies, is also determined, providing a foundation for understanding the molecule's reactivity. nih.gov

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: The following values are illustrative of typical DFT outputs and are not from a specific published study on this exact molecule.)

Parameter Predicted Value
C=O Bond Length (Amide) ~1.23 Å
C=O Bond Length (Ketone) ~1.22 Å
C-N Bond Length ~1.38 Å
C=C Bond Length ~1.35 Å
O-H Bond Length ~0.97 Å
C-N-C Bond Angle ~120°

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich regions, such as the hydroxyl group and the π-system of the double bond. The LUMO is expected to be distributed over the electron-deficient carbonyl groups. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. researchgate.net Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, can be calculated from the HOMO and LUMO energies. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These values are representative and not from a specific published study on this exact molecule.)

Parameter Definition Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.0 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.5 eV
Chemical Potential (µ) (EHOMO + ELUMO) / 2 -4.0 eV

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for nucleophilic and electrophilic attack. researchgate.netuni-muenchen.de

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-neutral potential. researchgate.net

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net Positive potential (blue) would likely be concentrated around the hydrogen atom of the hydroxyl group and the N-H group, highlighting their role as hydrogen bond donors. uni-muenchen.de

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Non-covalent interactions are crucial for understanding how molecules pack in a crystal lattice and interact with other molecules. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions within a crystal structure. nih.gov

For this compound, Hirshfeld analysis would likely reveal the significance of O···H and N···H hydrogen bonding in its solid-state structure. The analysis would quantify the percentage contribution of each type of interaction to the total surface area. Another technique, Reduced Density Gradient (RDG) analysis, can identify and visualize weak non-covalent interactions within a single molecule or between molecules, differentiating between stabilizing hydrogen bonds and destabilizing steric clashes. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following percentages are illustrative and not from a specific published study on this exact molecule.)

Contact Type Percentage Contribution
H···H ~40%
O···H / H···O ~25%
C···H / H···C ~20%
N···H / H···N ~10%

Molecular Dynamics Simulations for Conformational Landscapes of this compound

While quantum chemical calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (e.g., solvent molecules). nih.govnih.gov

An MD simulation of this compound, typically performed in a solvent like water, would reveal its conformational landscape. It would show how the tetrahydropyridine ring flexes and how the hydroxyl group rotates. By analyzing the simulation trajectory, one can identify the most stable and frequently occurring conformations, calculate the energy barriers between them, and understand how the molecule's shape fluctuates under physiological conditions. This information is vital for understanding how the molecule might interact with biological targets such as enzymes or receptors.

Applications of 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione and Its Derivatives in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Hydroxypyridinone derivatives are outstanding building blocks for creating more complex molecules. kcl.ac.uk Their synthesis can be achieved through various methods, including the cyclic condensation of two precursor compounds or by modifying existing pyridine (B92270) rings. frontiersin.orgnih.gov The inherent reactivity of the pyridinone scaffold allows for site-selective C-H functionalization, enabling chemists to precisely decorate the ring and construct multiply substituted derivatives. rsc.org

The versatility of these compounds as synthetic intermediates is highlighted by their use as precursors for a wide range of molecular structures. For instance, 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones can be converted into 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones through a two-step process involving reaction with ammonium (B1175870) acetate (B1210297) followed by debenzylation. mdpi.com Similarly, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can be synthesized from kojic acid. rsc.org These synthetic routes demonstrate the accessibility of the hydroxypyridinone core, which can then be used to build ligands for organometallic chemistry, where they have been shown to be effective in palladium-catalyzed C-H activation reactions. acs.org

Table 1: Synthesis of Hydroxypyridinone Derivatives

Starting MaterialKey ReagentsResulting Derivative ClassReference
5-Aroyl-4H-pyran-4-onesAmmonium Acetate, AcOH5-Aroyl-3-hydroxypyridin-4(1H)-ones mdpi.com
Kojic AcidBenzyl Chloride, Ammonia Solution5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one rsc.org
Dehydroacetic AcidBenzylamine, Halo-compoundsSubstituted 4-Hydroxy-2-pyridinones researchgate.net
PyridineHydrogen Peroxide, Nitric AcidGeneral Pyridinones frontiersin.org

Potential Applications in Materials Science (e.g., advanced polymers, functional materials)

The pyridine ring is a component in the production of various polymers. researchgate.net While the direct application of 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione in advanced polymers is not extensively documented, its derivatives, particularly hydroxypyridinones, have shown significant promise in the development of functional materials. A primary application is in the creation of fluorescent chemosensors. rsc.org

These sensors are designed by linking a hydroxypyridinone unit, which acts as a metal-binding component, to a fluorophore—a molecule that absorbs and emits light, such as coumarin. rsc.orgkcl.ac.uk When the hydroxypyridinone chelator binds to a specific metal ion, it alters the electronic structure of the entire sensor molecule. rsc.org This change results in a detectable shift in the intensity or wavelength of the emitted light, allowing for the sensitive detection of environmentally and biologically important metals. rsc.org The high affinity of hydroxypyridinone-based ligands for hard metal ions makes them particularly suitable for this purpose. rsc.org

Table 2: Hydroxypyridinone-Based Functional Materials

Material TypeCore ComponentFunctionTarget AnalyteReference
Fluorescent ChemosensorHydroxypyridinone-Coumarin ConjugateFluorescence-based detectionMetal Ions (e.g., Fe³⁺) kcl.ac.uk
Luminescent ProbeHydroxypyridinone ChelatorLuminescence sensingLanthanides, Actinides rsc.org

Contribution to Agrochemical Research and Development (excluding safety/efficacy)

Pyridine-based compounds are of critical importance in the agrochemical industry, forming the backbone of numerous fungicides, herbicides, and insecticides. researchgate.netnih.govgrandviewresearch.com Pyridine derivatives are considered a cornerstone of the fourth generation of pesticides, which are characterized by high efficacy and lower toxicity. agropages.com The pyridine industrial chain is extensive, with pyridine bases serving as the "root" for a vast number of derivative products. agropages.com

Within this field, pyridinone derivatives have been a subject of focused research and development. frontiersin.orgnih.gov For example, specific pyridin-2-one derivatives have been synthesized and studied for their potential to control the two-spotted spider mite (Tetranychus urticae), a common pest in cotton. ekb.eg Research has involved preparing novel 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives and evaluating their activity in semi-field conditions. ekb.eg This type of research, which focuses on the synthesis and characterization of new chemical entities for potential agricultural use, is a key aspect of agrochemical development.

Table 3: Pyridinone Derivatives in Agrochemical R&D

Derivative ClassResearch FocusPotential ApplicationReference
Pyridin-2-one dicarbonitrilesSynthesis and evaluation against T. urticaeAcaricide ekb.eg
General Pyridine DerivativesIntermediate derivatization methodsFungicides, Herbicides, Insecticides researchgate.netnih.gov

Use in the Development of Research Probes and Chemical Tools

Hydroxypyridinone derivatives are highly valued as chemical tools, primarily due to their exceptional ability to act as metal chelators. kcl.ac.uknih.govresearchgate.net They possess a high affinity for hard metal ions like iron(III), aluminum(III), and zirconium(IV), as well as lanthanides and actinides, forming very stable complexes. nih.govnih.gov This property makes them excellent building blocks for a variety of research probes. kcl.ac.uk

One major application is in the development of fluorescent probes for metal ion detection, as discussed in the materials science context. rsc.orgkcl.ac.uk Beyond simple detection, these chelators are instrumental in the field of radiopharmaceuticals. mdpi.com By attaching multidentate hydroxypyridinone ligands to targeting molecules, researchers can create agents that chelate diagnostic or therapeutic radiometals. mdpi.comresearchgate.net These targeted radiopharmaceuticals are powerful tools for medical imaging and therapy research. mdpi.com The ability to easily synthesize and functionalize hydroxypyridinones allows for the fine-tuning of their properties for specific applications, solidifying their role as versatile chemical tools in biological and environmental research. nih.govnih.gov

Table 4: Hydroxypyridinone Derivatives as Research Tools

Tool/Probe TypeChelated Metal/IonApplication AreaReference
Fluorescent ProbeFe³⁺, Al³⁺, LanthanidesBiological and Environmental Sensing rsc.orgkcl.ac.uk
Radiopharmaceutical AgentGa⁶⁸, Zr, Other RadiometalsDiagnostic Imaging (PET) mdpi.comresearchgate.net
Metal Decorporation AgentFe³⁺, Actinides (e.g., Pu)Biomedical Research, Ecotoxicity Remediation nih.govmdpi.com

Advanced Analytical Methodologies for the In Depth Study of 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the study of its dynamic behavior, such as tautomerism and the formation of different ionic species. nih.gov

In studies using dimethyl sulfoxide (B87167) (DMSO) as the solvent, the ¹³C NMR spectrum of citrazinic acid shows four distinct peaks, which is consistent with its molecular structure. unica.itresearchgate.net The chemical shifts can be assigned to the carbonyl/hydroxyl carbons (C-2, C-6), the carbons adjacent to them (C-3, C-5), the central carbon bearing the hydroxyl group (C-4), and the carboxylic acid carbon. Computational studies, often performed alongside experimental work, help in the precise assignment of these signals by calculating the theoretical chemical shifts for different tautomers and rotamers. nih.gov

The ¹H NMR spectrum provides complementary information. A characteristic sharp peak is assigned to the two equivalent aromatic protons at the C-3 and C-5 positions. researchgate.net A broader peak at a higher chemical shift corresponds to the exchangeable protons: the carboxylic acid proton, the enolic hydroxyl proton, and the N-H proton of the pyridone ring. nih.gov The broadness of this signal is indicative of chemical exchange processes occurring on the NMR timescale.

Combined experimental and computational NMR data have been instrumental in confirming that the keto tautomer is the most stable form of citrazinic acid in solution. nih.gov The precise chemical shifts are sensitive to the molecular environment, including pH and solvent, making NMR an invaluable tool for studying the various protonated and deprotonated species of the molecule. nih.govacs.org

Below is a table summarizing experimental and calculated NMR chemical shifts for citrazinic acid.

Atom TypeCarbon PositionExperimental Shift (ppm in DMSO)Calculated Shift (ppm)
¹³C NMR C-carbonyl/hydroxyl159.4166.5
C-β-carbonyl/hydroxyl98.8105.9
C-γ142.7149.7
C-carboxyl166.6173.6
¹H NMR Aromatic C-H6.2-
Heteroatom H (COOH, OH, NH)~12.1 (broad)-
Data sourced from Mocci et al. (2021). nih.govunica.itresearchgate.net Calculated values were scaled relative to a tetramethylsilane (B1202638) (TMS) reference.

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS for mechanistic insights)

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), are indispensable for the identification, characterization, and quantification of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental formula (C₆H₅NO₄). sci-hub.se

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is especially powerful for gaining mechanistic insights. This technique allows for the separation of the target compound from a complex mixture, followed by its isolation and fragmentation to produce a characteristic spectrum. The fragmentation pattern provides structural information that confirms the identity of the molecule. For instance, in studies on the fluorescent byproducts of carbon dot synthesis, LC-MS/MS was used to compare the fragmentation spectrum of an unknown compound to that of a citrazinic acid standard, confirming its presence in the reaction mixture. sci-hub.sersc.org

The fragmentation of the citrazinic acid molecular ion (m/z 155) can proceed through several pathways, including the characteristic loss of water (H₂O) and carbon dioxide (CO₂), which are common for carboxylic acids and hydroxylated compounds. The primary fragmentation pathways observed include:

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation route, leading to a significant fragment ion.

Loss of H₂O (18 Da): Dehydration can occur, involving the hydroxyl groups.

Combined Losses: Sequential losses, such as the loss of both H₂O and CO, can also be observed.

Precursor Ion (m/z)FormulaKey Fragment Ions (m/z)Inferred Neutral Loss
155.0219[C₆H₅NO₄]+111CO₂
137H₂O
93CO₂ + H₂O
Fragmentation data is based on typical behavior for this class of compound and findings from related studies. sci-hub.sersc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Tautomerism

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a critical tool for analyzing the functional groups and tautomeric equilibrium of this compound. These methods probe the vibrational modes of the molecule, providing a detailed fingerprint of its structure.

The spectra of citrazinic acid are characterized by distinct bands corresponding to its key functional groups:

O-H Stretching: Broad bands in the high-frequency region (typically ~3000-3500 cm⁻¹) are associated with the stretching vibrations of the carboxylic acid and enolic hydroxyl groups.

N-H Stretching: The stretching of the amide N-H bond in the pyridone ring also appears in this region.

C=O Stretching: Strong absorption bands around 1600-1750 cm⁻¹ are characteristic of the carbonyl groups (both carboxylic acid and amide). The exact positions of these bands are sensitive to hydrogen bonding and the molecule's tautomeric form.

C=C and C=N Stretching: Vibrations associated with the pyridine (B92270) ring appear in the 1400-1600 cm⁻¹ region.

Vibrational spectroscopy, combined with computational calculations, has been pivotal in studying the tautomerism of citrazinic acid. Theoretical models show that the keto form is more stable in aqueous solutions than the alternative imine (or enol) form. nih.gov Experimental Raman spectra, particularly using techniques like Surface-Enhanced Raman Spectroscopy (SERS) for signal amplification, can be compared with calculated spectra for different tautomers. This comparison allows for the identification of the dominant species in solution. The experimental SERS spectrum of citrazinic acid shows excellent agreement with the calculated vibrational modes for the keto tautomer. nih.gov

Experimental Frequency (cm⁻¹) (SERS)Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
438438In-plane rocking
522522Out-of-plane twisting + symmetric ring stretching
602602Out-of-plane wagging + in-plane scissoring
775775Wagging oscillations
12691269In-plane rocking + in-plane scissoring
13371337In-plane rocking
15171517Asymmetric stretching within the phenyl ring
Data sourced from the computational and experimental study by Mocci et al. (2021). nih.gov

Diffraction Techniques for Precise Bond Lengths, Angles, and Conformational Details

As of this writing, a detailed single-crystal X-ray structure of citrazinic acid has not been reported in publicly accessible crystallographic databases. However, computational geometry optimizations and diffraction studies of closely related dihydroxypyridine derivatives provide valuable insights into the expected structural parameters.

Theoretical calculations based on Density Functional Theory (DFT) predict a largely planar structure for the pyridine dione (B5365651) ring, which is characteristic of aromatic and conjugated systems. nih.gov The bond lengths would reflect the hybrid keto-enol character of the molecule. For instance, the C-O bonds of the pyridone carbonyl groups are expected to be slightly longer than a typical C=O double bond, while the C-C bonds within the ring would show lengths intermediate between single and double bonds, indicating electron delocalization.

Analysis of similar crystal structures, such as 3,6-dihydroxypicolinic acid, reveals extensive intermolecular hydrogen bonding networks. westlake.edu.cn In a crystal of citrazinic acid, it is anticipated that strong hydrogen bonds would form between the carboxylic acid group of one molecule and the pyridone ring of a neighbor, as well as between the hydroxyl and carbonyl groups. These interactions would dictate the crystal packing and influence the solid-state properties of the compound.

ParameterExpected Value/FeatureBasis of Expectation
Ring Conformation Largely planarDFT calculations and aromaticity
C=O Bond Length ~1.23 - 1.26 ÅTypical for pyridones with H-bonding
C-O (hydroxyl) Bond Length ~1.33 - 1.36 ÅTypical for enolic systems
C-C (ring) Bond Length ~1.37 - 1.45 ÅIntermediate character due to delocalization
Intermolecular Interactions Extensive hydrogen bonding networkPresence of COOH, OH, C=O, and N-H groups
Expected values are illustrative and based on computational models and crystal structures of related compounds. nih.govwestlake.edu.cn

A definitive single-crystal XRD study would be invaluable to confirm these theoretical predictions and provide a precise benchmark for further computational and spectroscopic investigations of this important molecule.

Future Research Directions and Perspectives for 4 Hydroxy 1,2,3,6 Tetrahydropyridine 2,6 Dione

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione is a primary area for future investigation. Current synthetic methodologies for related tetrahydropyridine (B1245486) and dihydropyridone scaffolds often involve multi-step processes. Future strategies will likely focus on improving efficiency, yield, and sustainability by adopting modern synthetic paradigms.

Key emerging strategies could include:

Multicomponent Reactions (MCRs): One-pot MCRs have proven to be a highly effective tool for assembling complex heterocyclic structures like tetrahydropyridines in a single step from simple precursors. ufms.br Adapting MCRs, such as a five-component reaction involving aldehydes, amines, and β-ketoesters, could provide a convergent and atom-economical pathway to the target molecule and its derivatives. ufms.br

Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. Research could explore the use of nanocatalysts, solid acid catalysts (e.g., nano-BF3/Cellulose), or transition metal complexes like copper (II) triflate to facilitate the synthesis under milder conditions, potentially at room temperature and with improved yields. ufms.br

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher purity and more consistent production.

Bio-sourced Precursors: Investigating synthetic pathways that begin with renewable starting materials is a critical aspect of sustainable chemistry. For instance, methods used to create dihydroxyadipic acid from biosourced 3-hydroxy-2-pyrone-6-carboxylic acid could inspire new routes to pyridone-based structures. nih.gov

Proposed Synthetic StrategyPotential AdvantagesAnalogous System Reference
Multicomponent Reactions (MCRs)High efficiency, atom economy, reduced wasteSynthesis of 1,2,3,6-tetrahydropyridine (B147620) derivatives ufms.brnih.gov
Nanoparticle/Solid Acid CatalysisReusability, mild reaction conditions, improved yieldsNano-BF3/Cellulose for tetrahydropyridine synthesis ufms.br
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiencySynthesis of 3,4-dihydropyridones nih.gov
Bio-catalysisHigh selectivity, environmentally friendlyBioremediation involving nicotinic acid hydrolysis nih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound—including a cyclic imide, an enol system, and an alkene—suggests a rich and underexplored reactivity profile. Future research will likely focus on systematically investigating the chemical behavior of this scaffold.

Reactions at the C=C Double Bond: The alkene functionality is a prime site for various transformations. Studies could explore electrophilic additions, cycloaddition reactions (such as Diels-Alder), and catalytic hydrogenation to produce the corresponding saturated piperidine-2,6-dione. The stereoselectivity of these reactions would be a key area of interest. nih.gov

Derivatization of the Hydroxyl Group: The acidic enolic hydroxyl group can be a handle for further functionalization. Research into its O-alkylation, acylation, or conversion into other functional groups (e.g., halides or triflates) could generate a library of derivatives with diverse properties.

N-Functionalization: The nitrogen atom of the imide can be subjected to alkylation, arylation, or acylation to modify the molecule's electronic and steric properties. Such modifications are common in the development of derivatives of related compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the tetrahydropyridine-dione ring under various conditions (acidic, basic, thermal) could reveal novel ring-opening or rearrangement pathways, leading to the synthesis of different classes of acyclic or heterocyclic compounds. For instance, some tetrahydropyridine metabolites are known to undergo hydrolytic cleavage. nih.gov

Functional GroupPotential TransformationResearch Focus
Alkene (C=C)Catalytic HydrogenationSynthesis of saturated piperidine-2,6-diones
Alkene (C=C)Cycloaddition ReactionsCreation of novel polycyclic systems
Enol (-OH)O-Alkylation / O-AcylationGeneration of a diverse derivative library
Imide (N-H)N-Alkylation / N-ArylationModification of electronic and steric properties
Dione (B5365651) (C=O)Reduction / Grignard AdditionSynthesis of hydroxylated or alkylated piperidines researchgate.net

Advancements in Computational Modeling and Prediction for this compound Systems

Computational chemistry offers powerful tools to predict and understand the properties of molecules before engaging in extensive laboratory work. For a novel system like this compound, computational modeling will be invaluable.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to determine the molecule's stable tautomers, conformational isomers, and electronic structure. These calculations can predict spectroscopic data (NMR, IR), which would aid in experimental characterization. nih.gov They can also elucidate reaction mechanisms, predict activation energies for potential transformations, and rationalize observed reactivity patterns.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the molecule's dynamic behavior and its interactions with solvents or other molecules. This would be particularly useful for predicting its solubility and for studying potential self-assembly or aggregation behavior.

Structure-Property Relationship Modeling: By computationally generating a virtual library of derivatives and calculating their key physicochemical properties (e.g., electronic properties, lipophilicity), quantitative structure-property relationship (QSPR) models can be developed. These models are essential for the rational design of new molecules for specific applications, a strategy used in designing related heterocyclic compounds. nih.gov PubChem already provides some predicted data, such as XlogP and collision cross-section values, which serve as a starting point. uni.lu

Untapped Potential in Diverse Fields of Chemical Research (non-clinical)

Beyond its fundamental chemistry, this compound holds untapped potential in several non-clinical areas of chemical research. Its multifunctional nature makes it an attractive building block for more complex molecular architectures.

Polymer Chemistry: The dione functionality, combined with the hydroxyl group, presents opportunities for use as a monomer in polymerization reactions. It could potentially be incorporated into polyesters, polyamides, or polyurethanes to impart specific properties like thermal stability, hydrophilicity, or hydrogen-bonding capabilities. The conversion of similar structures into dilactones for polymerization serves as a precedent. nih.gov

Coordination Chemistry and Catalysis: The presence of multiple oxygen and nitrogen atoms makes the molecule a potential ligand for coordinating with metal ions. Future research could explore the synthesis of metal complexes featuring this scaffold, which may exhibit interesting catalytic or material properties.

Supramolecular Chemistry: The capacity for hydrogen bonding via the N-H and O-H groups suggests that the molecule could participate in the formation of well-ordered supramolecular assemblies, such as gels, liquid crystals, or co-crystals with unique photophysical properties.

Scaffold for Chemical Libraries: The tetrahydropyridine-dione core can serve as a "privileged structure" or scaffold for the synthesis of diverse chemical libraries. nih.gov By systematically modifying the functional groups, a wide range of compounds can be generated for screening in various high-throughput applications, such as materials discovery or catalyst development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione, and how do reaction conditions influence yield?

  • The Mitsunobu reaction is a key method for synthesizing structurally related pyridine derivatives, enabling the coupling of hydroxyl-containing precursors with terpyridine scaffolds under mild conditions . Alternative routes include cyclocondensation of β-keto esters with amines or urea derivatives in refluxing ethanol, followed by acid-catalyzed ring closure. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of amine to ketone) and reaction time (typically 3–6 hours at 80–100°C) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Recrystallization using acetic acid/water (1:1) or ethanol/ethyl acetate mixtures is effective for removing unreacted starting materials . For complex mixtures, column chromatography with silica gel (eluent: dichloromethane/methanol, 9:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) provides high-purity isolates (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Due to potential acute toxicity and skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for inhalation incidents. Static discharge precautions are critical during solvent evaporation steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction confirms the chair-like conformation of the tetrahydropyridine ring and hydrogen-bonding networks involving the hydroxyl and dione groups. For example, ethyl-substituted analogs show intermolecular O–H···O=C interactions at 2.65–2.75 Å, stabilizing the lattice . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts.

Q. How should researchers address contradictions between experimental and theoretical spectroscopic data (e.g., NMR, IR)?

  • Cross-validate experimental 1^1H/13^13C NMR shifts (e.g., carbonyl signals at 170–175 ppm) against density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate solvent effects or tautomeric equilibria. For IR, compare experimental carbonyl stretches (1650–1700 cm1^{-1}) with NIST reference spectra .

Q. What strategies optimize regioselectivity in functionalizing the tetrahydropyridine core?

  • Electrophilic substitution favors the 4-position due to electron-donating hydroxyl groups. For example, bromination with NBS (N-bromosuccinimide) in DMF at 0°C achieves >80% selectivity for 4-bromo derivatives. Steric hindrance at the 2- and 6-positions can be mitigated using bulky directing groups like tert-butoxycarbonyl (Boc) .

Q. How do structural modifications impact biological activity in related compounds?

  • Substitutions at the 4-position (e.g., phenyl or thiophenyl groups) enhance antibacterial activity by improving membrane permeability. For instance, 4-thiophenyl analogs show MIC values of 2–4 µg/mL against Staphylococcus aureus, correlating with increased lipophilicity (logP > 2.5) .

Q. What analytical methods resolve challenges in quantifying degradation products under accelerated stability conditions?

  • High-resolution LC-MS (ESI+) identifies hydrolysis products (e.g., open-chain diketones) formed at pH < 3 or > 9. Quantify degradation using a validated HPLC method (LOD: 0.1 µg/mL) with a phenyl-hexyl column and 0.1% formic acid in water/acetonitrile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.